![molecular formula C50H30N4 B12527987 2,2'-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] CAS No. 767318-80-9](/img/structure/B12527987.png)
2,2'-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene group flanked by two naphthyl-substituted phenanthroline units, which contribute to its distinctive chemical behavior and potential utility in advanced materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthroline Core: The phenanthroline core can be synthesized through a condensation reaction involving 1,10-phenanthroline and appropriate aldehydes or ketones.
Naphthyl Substitution: The naphthyl groups are introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with the phenanthroline core in the presence of a Lewis acid catalyst.
Phenylene Bridging: The final step involves the coupling of two naphthyl-substituted phenanthroline units with a phenylene bridge, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phenanthroline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced phenanthroline derivatives.
Substitution: Functionalized phenanthroline and naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong luminescence.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
Wirkmechanismus
The mechanism of action of 2,2’-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s luminescent properties are attributed to its extended conjugated system, which allows for efficient energy transfer and emission of light upon excitation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: A simpler analog without the naphthyl and phenylene substitutions.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different structural features.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: A compound with similar naphthyl and phenyl substitutions but different core structure.
Uniqueness
2,2’-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] is unique due to its combination of phenanthroline, naphthyl, and phenylene groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in optoelectronics and coordination chemistry, where specific structural features are crucial for performance.
Eigenschaften
CAS-Nummer |
767318-80-9 |
|---|---|
Molekularformel |
C50H30N4 |
Molekulargewicht |
686.8 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-9-[4-(9-naphthalen-1-yl-1,10-phenanthrolin-2-yl)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C50H30N4/c1-3-11-39-31(7-1)9-5-13-41(39)45-29-25-37-21-19-35-23-27-43(51-47(35)49(37)53-45)33-15-17-34(18-16-33)44-28-24-36-20-22-38-26-30-46(54-50(38)48(36)52-44)42-14-6-10-32-8-2-4-12-40(32)42/h1-30H |
InChI-Schlüssel |
MMHNZYOIXZEFDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=CC5=C4N=C(C=C5)C6=CC=C(C=C6)C7=NC8=C(C=CC9=C8N=C(C=C9)C1=CC=CC2=CC=CC=C21)C=C7)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


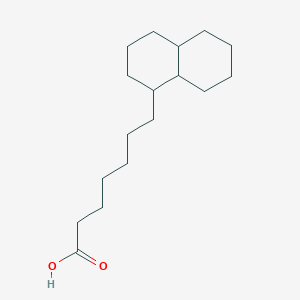
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)



![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)
![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)
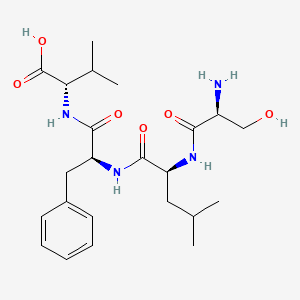
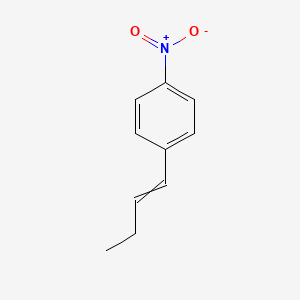

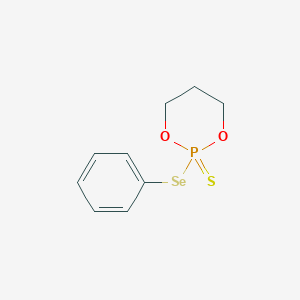
![[4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile](/img/structure/B12527958.png)
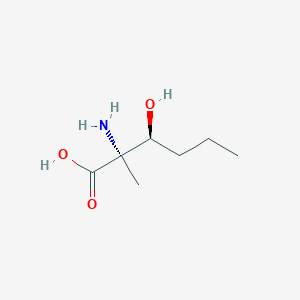
![1H-Indole-3-hexadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12527967.png)
